molecular formula C6H12O3S B1326541 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 473254-28-3

4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1326541
CAS No.: 473254-28-3
M. Wt: 164.22 g/mol
InChI Key: ZWCOGBJQBIIEPG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound with the molecular formula C6H12O3S It is a derivative of tetrahydrothiopyran, featuring a hydroxymethyl group at the 4-position and a sulfone group at the 1,1-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydrothiopyran-4-methanol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Sulfides.

    Substitution: Ethers, esters.

Scientific Research Applications

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)tetrahydropyran: A similar compound with a pyran ring instead of a thiopyran ring.

    Tetrahydrothiopyran-4-one: A related compound with a ketone group at the 4-position.

Uniqueness

4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both a hydroxymethyl group and a sulfone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1,1-dioxothian-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c7-5-6-1-3-10(8,9)4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCOGBJQBIIEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473254-28-3
Record name 4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At room temperature, a solution of 500 mg (3.78 mmol) of tetrahydrothiopyran-4-ylmethanol in 10 ml of methanol was added with cooling to a solution of 1.86 g (8.70 mmol) of sodium periodate in 18 ml of water. The mixture was stirred at 60° C. for another 1 h, and methanol was then distilled off under reduced pressure and the resulting precipitate was filtered off with suction. The aqueous phase that remained was extracted twice with 10 ml of diethyl ether, twice with 10 ml of dichloromethane, twice with 10 ml of dichloromethane/methanol (1:1, v/v) and, after addition of 5 ml of water, twice with 10 ml of ethyl acetate. The combined organic phases were dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. The aqueous phase was extracted four more times with 20 ml of 2-methyltetrahydrofuran. The combined organic phases were dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. Combined yield: 406 mg (65% of theory)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 3
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

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